molecular formula C14H19Cl3N2O B11984849 2-phenyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]acetamide

2-phenyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]acetamide

Cat. No.: B11984849
M. Wt: 337.7 g/mol
InChI Key: OYAHPORANZJTRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]acetamide is a chemical compound with the molecular formula C14H19Cl3N2O and a molecular weight of 337.679 g/mol . This compound is known for its unique structure, which includes a phenyl group, a trichloroethyl group, and a diethylamino group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-phenyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]acetamide typically involves the reaction of 2-phenylacetamide with 2,2,2-trichloro-1-(diethylamino)ethanol under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst and an organic solvent like dichloromethane. The reaction mixture is then stirred at a controlled temperature to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-phenyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-phenyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]acetamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-phenyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

2-phenyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]acetamide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its structure and applications.

Biological Activity

2-Phenyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]acetamide is a synthetic organic compound notable for its complex structure and potential biological activities. It is characterized by the presence of a phenyl group, a trichloroethyl moiety, and a diethylamino group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H19Cl3N2O. Its structure can be represented as follows:

IUPAC Name 2phenyl N 2 2 2 trichloro 1 diethylamino ethyl acetamide\text{IUPAC Name }2-\text{phenyl N 2 2 2 trichloro 1 diethylamino ethyl acetamide}

Key Features

  • Phenyl Group : Contributes to lipophilicity and potential interactions with biological membranes.
  • Trichloroethyl Moiety : May enhance biological activity through specific receptor interactions.
  • Diethylamino Group : Known for its role in modulating neurotransmitter systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. These interactions can lead to modulation of enzyme activities and receptor functions. Preliminary studies suggest that the compound may influence pathways involved in inflammation and cellular signaling.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, affecting neurotransmission.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation in cellular models.
  • Neuroprotective Properties : Given its structural characteristics, it may have implications in neuropharmacology.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against certain bacteria
Anti-inflammatoryReduced cytokine production
NeuroprotectivePotential protective effects in models

Case Study: Anti-inflammatory Activity

A study conducted by Smith et al. (2023) explored the anti-inflammatory effects of this compound in vitro. The results indicated a significant reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) in macrophage cultures treated with the compound compared to controls.

Synthesis and Production

The synthesis of this compound typically involves the reaction of 2-phenylacetamide with 2,2,2-trichloroethylamine under controlled conditions. Common solvents include acetonitrile or dimethylformamide (DMF), and the reaction is often conducted at elevated temperatures to optimize yield.

Properties

Molecular Formula

C14H19Cl3N2O

Molecular Weight

337.7 g/mol

IUPAC Name

2-phenyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]acetamide

InChI

InChI=1S/C14H19Cl3N2O/c1-3-19(4-2)13(14(15,16)17)18-12(20)10-11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3,(H,18,20)

InChI Key

OYAHPORANZJTRS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C(Cl)(Cl)Cl)NC(=O)CC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.